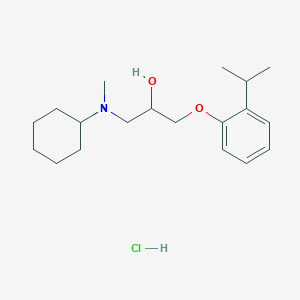

amine CAS No. 124192-94-5](/img/structure/B2927807.png)

[2-(2-Methoxyethoxy)ethyl](methyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Methoxyethoxy)ethylamine” is a PROTAC bridge, belonging to the PEG class . It can be used to synthesize a series of PROTAC molecules, and can also be used for the synthesis of antibody drug conjugates (ADCs) .

Synthesis Analysis

“2-(2-Methoxyethoxy)ethylamine” can be prepared from triethylene glycol monomethyl ether as raw material to prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and then react with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis

The empirical formula of “2-(2-Methoxyethoxy)ethylamine” is C7H17NO3 . The molecular weight is 163.21 .Chemical Reactions Analysis

“2-(2-Methoxyethoxy)ethylamine” is an organic intermediate. It can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)ethylamine” is a liquid with a refractive index of 1.441 and a density of 0.987 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Functional Poly(2-oxazoline)s Modification

Mees and Hoogenboom (2015) demonstrate the chemical versatility of Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), emphasizing their biocompatibility and potential over poly(ethylene glycol) for biomedical applications. They introduced a straightforward postpolymerization modification platform for PAOx, enabling the introduction of a wide range of functionalities, including acid, amine, and alcohol groups, through facile uncatalyzed amidation reactions with amines. This approach significantly expands the PAOx chemical toolbox, highlighting its potential in creating functional materials for various applications (Mees & Hoogenboom, 2015).

Enhanced Lipase-Catalyzed N-Acylation

Cammenberg, Hult, and Park (2006) investigated the molecular basis behind the enhanced rate of lipase-catalyzed kinetic resolution when using methoxyacetate as an acylation reagent. Their molecular-modeling study suggested that the interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom is crucial for the rate enhancement. This insight opens new avenues for designing more efficient enzymatic reactions for the preparation of enantiopure amines, demonstrating the compound's role in improving biochemical processes (Cammenberg et al., 2006).

Selective Methylation with Supercritical Methanol

Oku, Arita, Tsuneki, and Ikariya (2004) explored the selective N-methylation of bifunctionalized amines using supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings reveal a high selectivity and reactivity for the N-methylation process, suggesting potential applications in synthesizing N-methylated amino alcohols and diamines. This research highlights the compound's utility in enhancing chemical selectivity and efficiency in organic synthesis (Oku et al., 2004).

Bifunctional Coupler Synthesis

He, Keul, and Möller (2011) reported on the synthesis and application of a bifunctional coupler containing a five- and a six-membered ring carbonate. Their work demonstrates the selective reaction of the coupler with primary amines, leading to functionalized materials with potential applications in polymer chemistry. This research underscores the importance of designing multifunctional molecules for advanced materials science (He et al., 2011).

Amine and Oligo(ethylene glycol) Monomers Amphiphilicity

Kazantsev, Kamorin, Orekhov, and Sivokhin (2015) conducted a study on the amphiphilic properties of amine- and oligo(ethylene glycol)-containing (meth)acrylic monomers. Their research provides a two-dimensional classification for estimating the hydrophilic–hydrophobic properties of these monomers, facilitating the prediction of their behavior in various systems. This study is crucial for understanding the interaction of such compounds with biological systems and their potential applications in drug delivery and surface chemistry (Kazantsev et al., 2015).

Wirkmechanismus

Target of Action

It has been used as a ligand for f-block metals of various sizes and oxidation states .

Mode of Action

The compound interacts with its targets by serving as a ligand. It has been reported to deprotonate water molecules coordinated to trivalent triflate salts of f-block metal ions . This interaction enables the isolation of hexanuclear clusters containing either LaIII or CeIII .

Result of Action

Its ability to form complexes with f-block metals suggests that it may influence the properties of these metals, potentially affecting their luminescence, electrochemical, and magnetic properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-7-3-4-9-6-5-8-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAGUOIDSMMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124192-94-5 |

Source

|

| Record name | [2-(2-methoxyethoxy)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)

![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)